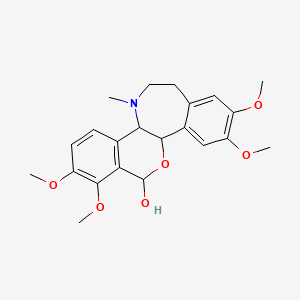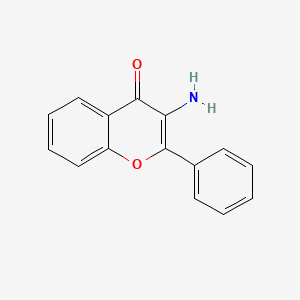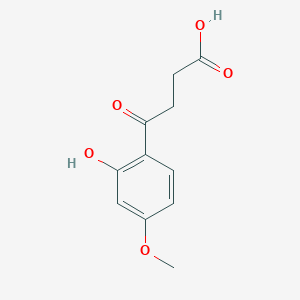
N-去甲基曲马多
描述
N-Desmethyltramadol (NDT) is a metabolite of tramadol, a synthetic opioid medication used for pain relief. NDT has gained attention in recent years due to its potential as a therapeutic agent, particularly in the treatment of pain and depression.
科学研究应用
Pharmacokinetic Evaluation
N-Desmethyltramadol has been used in the development of a simultaneous determination method for tramadol and its desmethylates in human plasma using isocratic liquid chromatography coupled to tandem mass spectrometry . This method was validated in terms of pharmacokinetic evaluation in patients with cancer pain and patients with non-cancer pain .
Pain Management
N-Desmethyltramadol is a major metabolite of tramadol, a centrally acting analgesic agent commonly used for the treatment of cancer pain and non-cancer pain . The presence of N-Desmethyltramadol in plasma samples of patients treated with oral tramadol indicates its role in pain management .
Clinical Applications
The validated determination method of tramadol and its desmethylates, including N-Desmethyltramadol, has been applied to the determination of plasma samples in patients treated with oral tramadol . This method can be helpful for evaluating the pharmacokinetics of oral tramadol, including the determination of its desmethylates, for patients with cancer pain or non-cancer pain in clinical settings .
Bioequivalence Studies
N-Desmethyltramadol has been used in high-performance liquid chromatographic determination of tramadol and its O-desmethylated metabolite in blood plasma . This method has been applied to a bioequivalence study in humans .
Drug Interaction Studies
Studies have been conducted to evaluate the human pharmacokinetics and safety of tramadol after co-administration of magnesium ions . The plasma concentrations of tramadol and its active metabolite, O-desmethyltramadol, were measured . The absence of interaction with tramadol pharmacokinetics and safety suggests that this combination may be used in the clinical practice for the pharmacotherapy of pain .
Analytical Chemistry
N-Desmethyltramadol is used in the development of analytical methods for the determination of tramadol and its metabolites in human plasma . The method involves protein precipitation using acetonitrile and methanol under basic conditions .
未来方向
: Tanaka, H., Naito, T., Mino, Y., & Kawakami, J. (2016). Validated determination method of tramadol and its desmethylates in human plasma using an isocratic LC-MS/MS and its clinical application to patients with cancer pain or non-cancer pain. Journal of Pharmaceutical Health Care and Sciences, 2(1), 25. Read more : SpectraBase. (2011). Compound N-Desmethyltramadol with free spectra: 6 MS (GC). View details : MilliporeSigma. Determination of Tramadol in Urine using LC-MS/MS. Read more : Agilent. Comprehensive LC/MS Analysis of Opiates, Opioids, and Metabolites. Read more
作用机制
Target of Action
N-Desmethyltramadol, a metabolite of tramadol, primarily targets the μ-opioid receptors . These receptors play a crucial role in the perception of pain and are the primary targets for many analgesic drugs .
Mode of Action
N-Desmethyltramadol interacts with its targets by binding to the μ-opioid receptors . This binding mimics the action of endogenous opioids, leading to a decrease in the perception of pain .
Biochemical Pathways
N-Desmethyltramadol is a product of the metabolism of tramadol by the liver enzyme CYP2D6 . This metabolic pathway involves O- and N-demethylation, catalyzed by the cytochrome P450, mainly the isoenzyme CYP2D6 . The metabolite then undergoes conjugation with glucuronic acid and sulfate .
Pharmacokinetics
The pharmacokinetics of N-Desmethyltramadol involve its absorption, distribution, metabolism, and excretion (ADME). After oral administration, tramadol is rapidly and almost completely absorbed . It is then metabolized in the liver by the cytochrome P450 system to produce N-Desmethyltramadol . The metabolite is distributed in the body, with higher levels detected in brain tissue
Result of Action
The molecular and cellular effects of N-Desmethyltramadol’s action primarily involve the reduction of pain perception. By binding to the μ-opioid receptors, N-Desmethyltramadol triggers a series of intracellular events that lead to decreased pain signal transmission .
Action Environment
The action, efficacy, and stability of N-Desmethyltramadol can be influenced by various environmental factors. For instance, the presence of other central nervous system depressants can enhance the effects of N-Desmethyltramadol, potentially leading to severe or lethal acute intoxication . Additionally, genetic factors such as polymorphisms in the CYP2D6 gene can affect the metabolism of tramadol to N-Desmethyltramadol, thereby influencing its action .
属性
IUPAC Name |
1-(3-methoxyphenyl)-2-(methylaminomethyl)cyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2/c1-16-11-13-6-3-4-9-15(13,17)12-7-5-8-14(10-12)18-2/h5,7-8,10,13,16-17H,3-4,6,9,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUMQHLSPUAFKKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1CCCCC1(C2=CC(=CC=C2)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50891485 | |
| Record name | 1-(3-Methoxyphenyl)-2-(methylaminomethyl)cyclohexan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50891485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
73806-55-0, 1018989-94-0 | |
| Record name | N-Demethyltramadol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073806550 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(3-Methoxyphenyl)-2-(methylaminomethyl)cyclohexan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50891485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1018989-94-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![1-[2,2-Difluoro-2-(3,4,5-trimethoxy-phenyl)-acetyl]-piperidine-2-carboxylic acid 4-phenyl-1-(3-pyridin-3-YL-propyl)-butyl ester](/img/structure/B1213902.png)
![2,6-Dimethyl-1-(3-[3-methyl-5-isoxazolyl]-propanyl)-4-[2-methyl-4-isoxazolyl]-phenol](/img/structure/B1213903.png)




![3-[2-(Diethylamino)ethoxy]-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B1213913.png)



